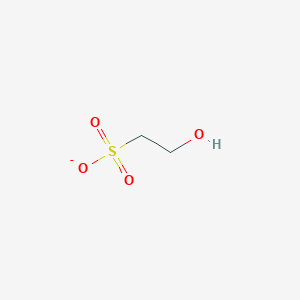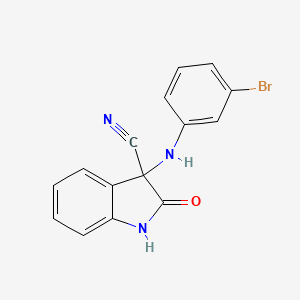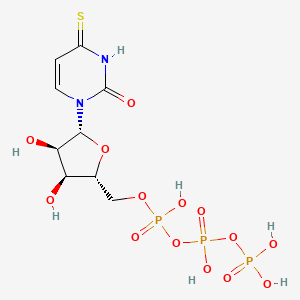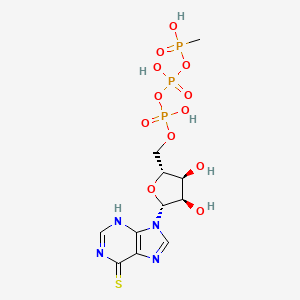
2-Hydroxyethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isethionate is the alkanesulfonate that is the anion formed from isethionic acid by loss of a proton from the sulfo group; major microspecies at pH 7.3. It is a conjugate base of an isethionic acid.
Applications De Recherche Scientifique
Environmental and Biological Interactions
2-Hydroxyethanesulfonate, also known as isethionate, is involved in various environmental and biological processes. Research shows that diverse bacteria can dissimilate isethionate, as evidenced by the growth of Cupriavidus necator H16 using isethionate and the induction of specific enzymes and transporters for this process (Weinitschke et al., 2009). Additionally, isethionate is found in certain red algae, where it is isolated as salts, indicating its natural occurrence in marine ecosystems (Holst et al., 1994).
Chemical Properties and Reactions
2-Hydroxyethanesulfonate's chemical properties have been extensively studied. It's involved in the hydrolysis kinetics of certain dyes, demonstrating its reactivity in chemical processes (Weber & Stickney, 1993). Moreover, its role as an anion in layered double hydroxides highlights its potential in material science applications (Ogino et al., 2020).
Industrial and Analytical Applications
The compound has been used in chromatographic and spectroscopic studies, indicating its usefulness in analytical chemistry (Poole et al., 1989). Additionally, it's part of the reaction mechanism in the preparation of specific organic sulfur compounds, highlighting its role in organic synthesis (King & Hillhouse, 1983).
Medical and Health Implications
In the medical field, research on isethionate has led to insights into the production of hydrogen sulfide by human intestinal bacteria, a process with significant implications for health and disease (Peck et al., 2019).
Propriétés
Nom du produit |
2-Hydroxyethanesulfonate |
|---|---|
Formule moléculaire |
C2H5O4S- |
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
2-hydroxyethanesulfonate |
InChI |
InChI=1S/C2H6O4S/c3-1-2-7(4,5)6/h3H,1-2H2,(H,4,5,6)/p-1 |
Clé InChI |
SUMDYPCJJOFFON-UHFFFAOYSA-M |
SMILES |
C(CS(=O)(=O)[O-])O |
SMILES canonique |
C(CS(=O)(=O)[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2-Dimethyl-4-[ethyl(phenyl)amino]-6-(methylamino)-1-pyrimidinium](/img/structure/B1228410.png)
![2-[2-Hex-1-ynyl-6-(methylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1228411.png)
![3-methoxy-N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]benzamide](/img/structure/B1228413.png)

![N-[2-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B1228418.png)
![2-[(2-Anilino-2-oxoethyl)thio]butanedioic acid](/img/structure/B1228420.png)




![N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-3-[3-(4-chlorophenyl)-3-oxopropyl]sulfanyl-5-hydroxypent-2-en-2-yl]formamide;hydrochloride](/img/structure/B1228431.png)

